2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine
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Overview
Description
2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperidine ring, and a pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Typically, industrial synthesis would involve scaling up laboratory procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[3-[(5-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone: Shares a similar cyclopropyl and methanone structure but differs in the heterocyclic ring.
Cyclopropyl-[3-[(5-methyl-1H-indol-3-yl)pyrrolidin-1-yl]methanone: Contains an indole moiety instead of a pyrimidine ring.
Uniqueness
2-[(1-Cyclopropanecarbonylpiperidin-3-yl)methoxy]-5-methylpyrimidine is unique due to its specific combination of functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
cyclopropyl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11-7-16-15(17-8-11)20-10-12-3-2-6-18(9-12)14(19)13-4-5-13/h7-8,12-13H,2-6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLBYDBFHSETQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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